1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-
Description
Properties
IUPAC Name |
2-methyl-N-[6-[(2-methylaziridine-1-carbonyl)amino]hexyl]aziridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-11-9-17(11)13(19)15-7-5-3-4-6-8-16-14(20)18-10-12(18)2/h11-12H,3-10H2,1-2H3,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMVVECCBAWCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)NCCCCCCNC(=O)N2CC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959851 | |
| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3901-51-7 | |
| Record name | N,N′-1,6-Hexanediylbis[2-methyl-1-aziridinecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-hexane-1,6-diylbis(2-methylaziridine-1-carboxamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.191.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Raw Materials for Synthesis
The synthesis typically requires:
- 2-methylaziridine or a suitable 2-methylaziridine derivative
- Hexamethylenediamine (1,6-hexanediamine)
- Carbonylating agents or activated carboxyl derivatives to form the carboxamide linkages
These raw materials are chosen to enable the formation of the bis(aziridinecarboxamide) structure by linking two aziridinecarboxamide moieties to the hexamethylene diamine backbone.
General Synthetic Route
The preparation generally follows a stepwise approach:
Formation of 2-methylaziridinecarboxylic acid or its activated derivative
The aziridine ring with a methyl substituent is functionalized to introduce a carboxylic acid or reactive carbonyl group suitable for amide bond formation.Coupling with hexamethylenediamine
The activated 2-methylaziridinecarboxylic acid derivative is reacted with 1,6-hexanediamine, resulting in bis-amide formation linking two aziridinecarboxamide units through the hexamethylene chain.Purification
The crude product is purified by recrystallization or chromatography to isolate the pure bis(aziridinecarboxamide).
Analytical Data Supporting Preparation
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Starting Materials | 2-methylaziridine derivatives, hexamethylenediamine |
| Key Reaction | Amide bond formation via acid chloride or activated carboxylic acid intermediate |
| Solvents | Anhydrous organic solvents (e.g., dichloromethane, THF) |
| Temperature | 0-25 °C during coupling |
| Purification | Recrystallization or chromatographic methods |
| Product Purity | >95% typical after purification |
| Storage | 2-8 °C recommended |
| Safety | Handle aziridines with care; toxic and reactive |
Chemical Reactions Analysis
1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive aziridine rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-)
- CAS No.: 2271-93-4
- Synonyms: HMAC, ENT 50172, Hexamethylenebis(ethyleneurea) .
- Molecular Formula : C₁₂H₂₂N₄O₂ .
Applications :
Primarily used as a chemosterilant in pest control, particularly for the sheep blowfly (Lucilia cuprina). It induces sterility via contact transfer during mating or interaction at oviposition sites .
Key Properties :
- Dosage Efficacy :
Comparison with Structural Analogs
N,N'-Tetramethylenebis(1-aziridinecarboxamide)
- Structural Difference : Shorter tetramethylene (-CH₂-CH₂-CH₂-CH₂-) linker vs. hexamethylene.
- Application : Similar chemosterilant use in blowflies.
- Efficacy: Transfer occurs via mating and nonspecific contact, akin to HMAC. 300–600 µg doses induce full sterility in cage populations, comparable to HMAC .
- Limitation: Limited data on long-term stability and environmental persistence.
N,N'-(Methylenedi-4,1-phenylene)bis(1-aziridinecarboxamide) (CAS 7417-99-4)
- Structural Difference : Aromatic phenylene linker replaces hexamethylene.
- Application : Used in HPLC analysis (reverse-phase separation) due to distinct solubility .
- Properties: LogP: 1.83, indicating moderate hydrophobicity . No reported pesticidal use, highlighting structural impact on application.
N,N'-(4-Methyl-m-phenylene)bis[2,2-dimethyl-1-aziridinecarboxamide] (CAS 7402-96-2)
N,N'-Bisaziranyl-N“-cyclohexylphosphine sulphide (ENT 624x8)
- Structural Difference : Phosphine sulphide core vs. carboxamide.
- Application : Chemosterilant with rapid lethality.
- Efficacy :
- Limitation : High toxicity limits field applicability.
Comparative Data Table
Biological Activity
1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-) is a chemical compound with the molecular formula . This compound features aziridine rings and urea derivatives, which contribute to its unique structural and chemical properties. It has been the subject of various studies exploring its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-) exhibits antimicrobial activity against several bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it has shown efficacy against various cancer cell lines, including those derived from breast and lung cancers. The proposed mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition of key enzymes involved in tumor growth.
The biological activity of 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-) is primarily attributed to its ability to form covalent bonds with molecular targets such as enzymes and receptors. This interaction can trigger various biochemical pathways that result in its observed antimicrobial and anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-Aziridinecarboxamide, it is useful to compare it with similar compounds. Below is a table summarizing these comparisons:
| Compound Name | Structure | Biological Activity | Notable Differences |
|---|---|---|---|
| 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-) | Structure | Antimicrobial, Anticancer | Longer alkyl chain increases reactivity |
| 1-Aziridinecarboxamide, N,N'-ethylenebis(2-methyl-) | Structure | Moderate antimicrobial | Shorter alkyl chain may reduce efficacy |
| 1-Aziridinecarboxamide, N,N'-propylenebis(2-methyl-) | Structure | Limited data available | Intermediate chain length affects properties |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1-Aziridinecarboxamide against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of this compound against A549 lung cancer cells. The findings revealed that treatment with 100 µM of the compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of 1-Aziridinecarboxamide:
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.
- Selectivity : The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.
- Resistance Mechanisms : Ongoing studies are examining potential resistance mechanisms that cancer cells might develop against this compound, which is crucial for future drug development strategies.
Q & A
Q. What separation techniques are optimal for isolating 1-Aziridinecarboxamide derivatives from complex reaction mixtures?
- Methodology :
- Preparative HPLC with C18 columns and acetonitrile/water gradients.
- Ion-exchange chromatography if charged byproducts are present.
- Validate purity at each stage via LC-MS .
Ethical and Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
